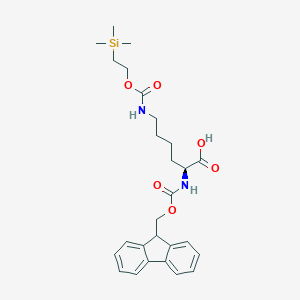
Fmoc-Cpa-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379,46 g/mole. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogelbildung
Fmoc-funktionalisierte Aminosäuren sind dafür bekannt, dass sie beim Aufbau von Hydrogelen verwendet werden. Diese Hydrogele können aufgrund der Selbstassemblierungsmerkmale von Fmoc-modifizierten Aminosäuren und Peptiden gebildet werden, die durch die Hydrophobie und Aromatizität des Fmoc-Anteils angetrieben werden .
Biomedizinische Anwendungen
Die aus Fmoc-funktionalisierten Aminosäuren gebildeten Hydrogele haben potenzielle biomedizinische Anwendungen. Sie können zur Herstellung von selbsttragenden Materialien verwendet werden, die in Arzneimittelverabreichungssystemen, Tissue Engineering und als Komponenten für Sensoren eingesetzt werden könnten .
Membran- und Beschichtungsformulierung
Fmoc-funktionalisierte Aminosäuren können aufgrund ihrer strukturellen Eigenschaften bei der Formulierung von Membranen und Beschichtungen verwendet werden .
Sensorkomponenten
Die innewohnenden Eigenschaften von Fmoc-funktionalisierten Aminosäuren ermöglichen es, sie zur Erzeugung von Komponenten für Sensoren zu verwenden .
Arzneimittelverabreichungssysteme
Diese Aminosäuren können Werkzeuge für die Verabreichung von Medikamenten und Diagnostika optimieren, da sie in der Lage sind, stabile Strukturen zu bilden, die therapeutische Wirkstoffe einkapseln und freisetzen können .
Tissue Engineering
Die strukturelle Integrität und Biokompatibilität von Hydrogelen aus Fmoc-funktionalisierten Aminosäuren machen sie für Anwendungen im Tissue Engineering geeignet .
Wirkmechanismus
Fmoc-Cpa-OH, also known as FMOC-L-CYCPENTALA-OH or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid, is a compound that contains both an amino group and a carboxyl group . This compound has a variety of applications in the field of biochemistry and pharmacology.
Target of Action
It’s known that fmoc-modified amino acids and short peptides, which this compound is a part of, have eminent self-assembly features . These features make them potential building blocks for the fabrication of functional materials .
Mode of Action
This compound, like other Fmoc-modified amino acids, is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-modified amino acids and short peptides have been shown to possess self-assembly features . This self-assembly can potentially influence various biochemical pathways, particularly those involving the formation of functional materials .
Pharmacokinetics
The solubility of this compound in dmso is 100 mg/ml , which could potentially impact its bioavailability.
Result of Action
It’s known that fmoc-modified amino acids and short peptides have distinct potential for applications due to the inherent hydrophobicity and aromaticity of the fmoc moiety . These properties can promote the association of building blocks, leading to the formation of functional materials .
Action Environment
It’s known that the solubility of this compound in dmso is 100 mg/ml , suggesting that the solvent environment could potentially influence its action.
Eigenschaften
IUPAC Name |
(2S)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZVRXJTMCMDNR-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610926 |
Source


|
| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371770-32-0 |
Source


|
| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B557432.png)










